(3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid
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Description
(3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9N. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications : A racemic isosteric phosphonate of this compound showed potent and selective in vitro activity against human cytomegalovirus (Chamberlain et al., 1994).
Inhibitors of Human Erythrocyte Purine Nucleoside Phosphorylase (PNPase) : Series of phosphonic acids, including this compound, were synthesized as inhibitors of PNPase, exhibiting potential for therapeutic applications (Kelley et al., 1995).
Phosphonate Analogs of Nucleotides : This compound has been involved in the synthesis of novel phosphonate analogs of nucleotides, contributing to the understanding of nucleotide chemistry and potential therapeutic applications (Brel, 2013).
Synthesis of Acyclic Nucleoside Phosphonates (ANPs) : The compound has been used in the synthesis of new symmetrical bis-phosphonates of acyclic nucleosides, aiding in the development of novel groups of ANPs (Vrbovská et al., 2006).
Probing Adenylyl Cyclases : A derivative of this compound was synthesized as a chemically and metabolically stable analog of ATP for studying the binding site and function of adenylyl cyclases, important for understanding cellular signaling mechanisms (Emmrich et al., 2010).
Synthesis of Cyclic Phosphonic Analogues : The compound has been involved in the synthesis of cyclic phosphonic analogues of chromone, contributing to the development of novel chemical classes (Elż and Slawomir, 1999).
Bypassing Intracellular Phosphorylation : It has been used in the synthesis of a 5′-Cphosphonate analog of an anti-HIV compound to bypass the critical initial intracellular phosphorylation (Nair and Sharma, 2003).
Antiviral Agents : Studies have shown its derivatives to have potent activity against herpesviruses and retroviruses, contributing to antiviral research (Duckworth et al., 1991).
Inhibition of T-lymphocytes : Some derivatives of this compound have been explored as T-cell selective, immunosuppressive agents with potential clinical utility in treating disorders involving pathogenic T-lymphocytes (Kelley et al., 1993).
Synthesis of Nucleotide Analogs : This compound has been used in synthesizing N9- and N7-[2-hydroxy-3-(phosphonomethoxy)-propyl] derivatives of N6-substituted adenines, contributing to the study of nucleotide analogs and their applications (Krečmerová et al., 2004).
Properties
IUPAC Name |
[(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-4-hydroxybutyl]phosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O6P/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-21-6(3-16)1-2-22(18,19)20/h4,6,16H,1-3,5H2,(H2,18,19,20)(H3,11,13,14,17)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNXYSKNFUJRMI-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)N=C(NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1CO[C@H](CCP(=O)(O)O)CO)N=C(NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151006-30-3 |
Source
|
Record name | Ganciclovir monophosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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